N-(3-fluorophenyl)-2-nitrobenzamide
Description
N-(3-Fluorophenyl)-2-nitrobenzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a nitro (-NO₂) group at the 2-position and a 3-fluorophenyl moiety attached via an amide linkage. Fluorinated benzamides are frequently explored in medicinal and agrochemical research due to fluorine’s ability to enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
PSJVWAUUUTXGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following compounds share structural motifs with N-(3-fluorophenyl)-2-nitrobenzamide, enabling comparative analysis:
Role of Fluorine Substitution
- Hydrogen Bonding : Fluorine’s electronegativity facilitates F···H-N interactions, as observed in aromatic amides like N-(2,3-difluorophenyl)-2-fluorobenzamide. However, the nitro group in the target compound may compete for hydrogen-bonding sites, altering supramolecular assembly .
Nitro Group Contributions
- Electron-Withdrawing Effects : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitution or reduction reactions. This contrasts with bromine in 2-bromo-N-(3-fluorophenyl)benzamide, where halogen-specific interactions dominate .
- Biological Activity : Nitro-substituted benzamides (e.g., N-((benzyl-triazolyl)methyl)-2-nitrobenzamide) exhibit antimicrobial properties, suggesting that the nitro group in the target compound could confer similar activity, though specific data are lacking .
Pharmacological and Agrochemical Potential
- Fluorine in Drug Design : Fluorinated benzamides are prevalent in CETP inhibitors and antifungal agents. The target compound’s fluorine may improve pharmacokinetics, as seen in diflubenzuron (a difluorobenzamide insecticide) .
- Nitro Group Limitations : While nitro groups enhance reactivity, they may also confer toxicity, necessitating structural optimization for drug development .
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